meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

Description

Structural Overview and Nomenclature

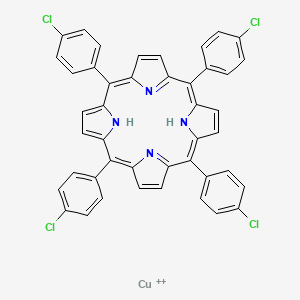

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) (CAS 16828-36-7) belongs to the family of substituted metallotetraphenylporphyrins. Its molecular formula, $$ \text{C}{44}\text{H}{24}\text{Cl}4\text{CuN}4 $$, corresponds to a molecular weight of 814.05 g/mol. The IUPAC name, 5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato copper(II) , delineates the substituent positions and metal coordination.

Core Structure :

- Porphyrin macrocycle : A planar 18-π-electron system comprising four pyrrole subunits linked by methine bridges.

- Metal center : Copper(II) ion ($$ \text{Cu}^{2+} $$) occupies the central cavity, adopting a square-planar geometry.

- Substituents : Four 4-chlorophenyl groups at the meso carbon positions (Figure 1).

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{44}\text{H}{24}\text{Cl}4\text{CuN}4 $$ |

| Molecular weight | 814.05 g/mol |

| CAS number | 16828-36-7 |

| IUPAC name | 5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato copper(II) |

The chlorophenyl groups introduce steric bulk and electronic effects, distinguishing this compound from simpler porphyrins like unsubstituted copper(II) porphine or carboxylate-functionalized analogues (e.g., Cu(II) meso-tetra(4-carboxyphenyl)porphine, CAS 41699-93-8).

Historical Development of Metalloporphyrin Chemistry

Metalloporphyrin chemistry emerged in the mid-20th century, driven by interests in biomimetic catalysts and photosynthetic pigments. Key milestones include:

Early Coordination Frameworks (1990s) :

Robson’s 1994 work on copper(II)-pyridylporphyrin networks demonstrated the feasibility of porphyrin-based coordination polymers, though early frameworks suffered from solvent-dependent collapse.Carboxylate-Linked MOFs (2000s) :

Goldberg and Suslick pioneered robust porphyrin-metal-organic frameworks (MOFs) using tetra(4-carboxyphenyl)porphyrin (TCPP) linkers. PIZA-1 (2002), a cobalt-TCPP framework, achieved a BET surface area of 125 m²/g, while PIZA-4 (zinc-TCPP) reached 800 m²/g. These advances laid groundwork for halogenated variants.Halogen-Substituted Porphyrins (2010s–Present) :

The integration of electron-withdrawing chloro groups into porphyrin frameworks, as in meso-tetrakis(4-chlorophenyl)porphyrin-Cu(II), addressed challenges in tuning redox potentials and enhancing thermal stability.

Significance of Chlorophenyl Substituents in Porphyrin Systems

The 4-chlorophenyl groups impart critical physicochemical modifications:

Electronic Effects :

Chlorine’s electronegativity ($$ \chi = 3.0 $$) withdraws electron density via inductive effects, lowering the porphyrin’s highest occupied molecular orbital (HOMO) energy. This shifts absorption spectra, as evidenced by bathochromic displacements in Soret bands compared to non-halogenated analogues.Steric and Solubility Properties :

The bulky aryl groups hinder π-π stacking, reducing aggregation in solution. For instance, meso-tetrakis(4-chlorophenyl)porphyrin-Cu(II) exhibits enhanced solubility in dichloromethane relative to unsubstituted copper porphyrins.Catalytic Implications :

Chlorophenyl substituents modulate the Cu(II)/Cu(I) redox couple, enabling selective oxidation reactions. Comparative studies with carboxylate-porphyrins (e.g., TCPP-Cu(II)) reveal distinct mechanistic pathways in photocatalytic water oxidation.

| Substituent | Example Compound | Key Property |

|---|---|---|

| 4-Chlorophenyl | meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) | Enhanced redox stability |

| 4-Carboxyphenyl | Cu(II)-TCPP | MOF formation aptitude |

| Phenyl | Cu(II)-tetraphenylporphyrin | Baseline electronic structure |

Properties

Molecular Formula |

C44H26Cl4CuN4+2 |

|---|---|

Molecular Weight |

816.1 g/mol |

IUPAC Name |

copper;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H26Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;/q;+2 |

InChI Key |

IKVDAMGKOVSSPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Modified Adler's Method

The modified Adler's method represents one of the most established approaches for synthesizing meso-substituted porphyrins. According to published protocols, this method involves the condensation of pyrrole with 4-chlorobenzaldehyde in propionic acid under reflux conditions.

Procedure:

- Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) are added to a 250 mL round-bottomed flask containing 50 mL of propionic acid.

- The reaction mixture is refluxed at 60°C for 30 minutes.

- After completion, the mixture is cooled to room temperature and stored in a refrigerator for 2 hours.

- The purple crude product is filtered and air-dried completely.

- Purification is performed using column chromatography on basic alumina with chloroform as the eluting solvent.

- The purified crystalline solid is recovered by evaporation of chloroform.

This method typically yields around 70% of the desired porphyrin. The product can be characterized by various spectroscopic techniques, with data presented in Table 1.

Table 1: Spectroscopic Characterization Data for 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin

| Analytical Technique | Characteristic Data |

|---|---|

| FT-IR (KBr, cm⁻¹) | 3321.00 ν(N–H)pyrrole, 1346.69 ν(C–N), 1487.61 ν(C═N), 3028.33 ν(C–H)ph, 3063.27 ν(C–H)py |

| ¹H NMR (CDCl₃, 400 MHz, δ, ppm) | −2.84 (s, 2H, NH), 7.76–7.78 (d, 8H, ArHm), 8.15–8.17 (d, 8H, ArHo), 8.86 (s, 8H, βH) |

| UV–vis (λmax, nm, CH₂Cl₂) | 418 (B band), 515, 550, 590, 647 (Q bands) |

| Elemental Analysis | C, 70.23 (70.13); H, 3.48 (3.38); N, 7.45 (7.58) |

Green Synthesis Approach

More recently, environmentally friendly approaches have been developed for porphyrin synthesis. A notable green method involves a two-step protocol using methanol/water mixtures followed by DMF treatment.

Procedure:

- 4-Chlorobenzaldehyde (2 mmol) and pyrrole (2 mmol) are added to a mixture of 100 mL methanol and 50 mL water (2:1 ratio), followed by 10 mL HCl.

- The reaction mixture is stirred at room temperature for 2 hours.

- The resulting mixture is filtered, and the precipitate is collected.

- The precipitate is dissolved in 15 mL DMF and refluxed for 1.5 hours.

- After cooling, the reaction mixture is transferred to a beaker and stirred overnight in air.

- The crude product is purified by column chromatography using silica gel.

This method can be scaled up for larger preparations by proportionally increasing the reagents (10 mmol scale uses 500 mL methanol, 250 mL water, and 20 mL HCl). The ¹H NMR spectrum of the product shows signals at δ 8.84 (s, 8H), 8.16–8.12 (d, 8H), 7.78–7.72 (d, 8H), and −2.85 (s, 2H).

Comparison of Free-Base Porphyrin Synthesis Methods

Table 2: Comparison of Methods for Synthesizing 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin

| Parameter | Modified Adler's Method | Green Synthesis Approach |

|---|---|---|

| Reaction Medium | Propionic acid | Methanol/water, then DMF |

| Temperature | 60°C reflux | Room temperature, then reflux |

| Reaction Time | 30 minutes reflux | 2 hours at RT, then 1.5 hours reflux |

| Environmental Impact | Higher (uses propionic acid) | Lower (uses methanol/water) |

| Purification | Column chromatography (alumina) | Column chromatography (silica) |

| Typical Yield | ~70% | Not explicitly stated, moderate to good |

| Scalability | Established for laboratory scale | Demonstrated at 10 mmol scale |

Metalation Methods for Copper Insertion

Once the free-base porphyrin has been synthesized, various methods can be employed to insert copper into the porphyrin core to form meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II).

Direct Metalation Method

The most straightforward approach involves direct reaction of the free-base porphyrin with copper salts. According to multiple sources, this typically involves refluxing the porphyrin with copper acetate in an appropriate solvent.

Procedure:

- The free-base porphyrin is dissolved in a suitable solvent (commonly DMF).

- Copper(II) acetate monohydrate (typically in excess, 2-5 equivalents) is added to the solution.

- The mixture is refluxed for a specified duration (typically 1-2 hours).

- After cooling, the product is isolated through filtration, precipitation, or chromatography.

- The product is purified through recrystallization or column chromatography as needed.

The completion of metalation can be monitored by UV-visible spectroscopy, as the insertion of copper causes characteristic changes in the absorption spectrum, particularly in the Q-band region.

Ship-in-a-Bottle Method

For applications requiring immobilized copper porphyrins, the "ship-in-a-bottle" method provides a specialized approach for incorporating meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) into mesoporous materials like SBA-16.

Procedure:

- SBA-16 (2.0 g) and copper(II) acetate monohydrate (0.5 g, 2.5 mmol) are mixed in 140 mL of glacial acetic acid and 93 mL of nitrobenzene.

- 4-Chlorobenzaldehyde and pyrrole are added to form the porphyrin directly within the mesoporous structure.

- The material is extensively washed via Soxhlet extraction using dichloromethane, acetonitrile, and chloroform.

- The final product (CuTClPP@SBA-16) contains copper porphyrin units immobilized within the mesoporous framework.

This method is particularly valuable for creating heterogeneous catalysts, as the porphyrin is formed directly within the pores of the support material.

SAT Complex Formation Mechanism

Understanding the mechanism of copper insertion provides insights into optimizing metalation conditions. The formation of sitting-atop (SAT) complexes represents a crucial intermediate stage in the metalation process.

The SAT complex formation has been spectrophotometrically confirmed in aqueous acetonitrile. The process involves:

- Initial coordination of copper(II) ion with two pyrrolenine nitrogens of the porphyrin.

- Subsequent rearrangement leading to full coordination with all four nitrogens.

- Concurrent displacement of the two pyrrole protons to form the final metalloporphyrin.

Table 3: Rate Constants for SAT Complex Formation with 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin

| Copper Species | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| [Cu(an)₆]²⁺ | (1.15 ± 0.06) × 10⁵ |

| [Cu(H₂O)(an)₅]²⁺ | Negligible |

Where "an" represents acetonitrile. These kinetic parameters highlight the importance of solvent choice in the metalation process, with the fully solvated copper species [Cu(an)₆]²⁺ being significantly more reactive than the partially hydrated species.

Comparison of Metalation Methods

Table 4: Comparison of Different Copper Insertion Methods

| Parameter | Direct Metalation | Ship-in-a-Bottle Method |

|---|---|---|

| Starting Material | Pre-synthesized free-base porphyrin | Reactants (aldehyde, pyrrole, copper salt) |

| Reaction Medium | Homogeneous (DMF, acetic acid) | Heterogeneous (within mesoporous structure) |

| Copper Source | Typically copper(II) acetate | Copper(II) acetate monohydrate |

| Product Form | Free metalloporphyrin | Immobilized metalloporphyrin |

| Applications | General use, solution chemistry | Heterogeneous catalysis, solid-state applications |

| Purification | Conventional (chromatography, crystallization) | Soxhlet extraction |

| Advantages | Higher purity, well-characterized | Immobilization in one step, catalyst stability |

| Disadvantages | Separate immobilization step needed for catalysts | Less control over purity and characterization |

Characterization of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

Proper characterization is essential for confirming the successful preparation of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II). Various analytical techniques provide complementary information about the structure, purity, and properties of the synthesized compound.

Spectroscopic Characterization

UV-visible spectroscopy provides one of the most immediate indicators of successful metalation. The insertion of copper causes distinct changes in the absorption spectrum compared to the free-base porphyrin, particularly in the Q-band region. While specific spectral data for meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is not provided in the search results, related copper porphyrins show characteristic absorption patterns that can be used for reference.

FT-IR spectroscopy can confirm successful metalation through the disappearance of the N-H stretching band (typically around 3320 cm⁻¹) present in the free-base porphyrin.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

Process Optimization and Considerations

Several factors can influence the efficiency and yield of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) preparation:

Solvent Effects

The choice of solvent can significantly impact both the synthesis of the free-base porphyrin and the copper metalation step. While propionic acid is traditionally used in the Adler method for porphyrin synthesis, alternative solvents such as DMF have been found to be effective for certain applications. For metalation, DMF and acetic acid are commonly employed, providing good solubility for both the porphyrin and copper salts.

Temperature and Reaction Time

The optimal reaction conditions vary depending on the specific method:

Table 6: Optimal Reaction Conditions for Different Preparation Steps

| Preparation Step | Temperature Range | Reaction Time | Notes |

|---|---|---|---|

| Free-base synthesis (Adler) | 60°C (reflux) | 30 minutes | Propionic acid as solvent |

| Free-base synthesis (Green) | Room temperature, then reflux | 2 hours, then 1.5 hours | MeOH/water, then DMF |

| Direct metalation | Reflux temperature of solvent | 1-2 hours | Typically in DMF or acetic acid |

| Ship-in-a-bottle | Not specified in search results | Not specified | Requires additional processing |

Purification Techniques

Purification methods differ based on the synthetic approach:

- For free-base porphyrin purification, column chromatography using either alumina or silica gel with chloroform as the eluting solvent is effective.

- For direct metalation products, recrystallization or column chromatography can be employed.

- For immobilized copper porphyrins (ship-in-a-bottle method), Soxhlet extraction with various solvents (dichloromethane, acetonitrile, chloroform) is used to remove unreacted materials and impurities.

Chemical Reactions Analysis

Types of Reactions: meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of functionalized porphyrins .

Scientific Research Applications

Chemical Catalysis

Catalytic Properties

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exhibits remarkable catalytic activity in various chemical reactions. It has been employed in oxidation reactions, such as the oxidation of alcohols and the reduction of carbon dioxide, showcasing high selectivity and efficiency. The copper ion at the center of the porphyrin ring facilitates electron transfer processes, making it a suitable catalyst for organic transformations .

Table 1: Catalytic Reactions Involving meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

| Reaction Type | Substrate | Product | Reference |

|---|---|---|---|

| Oxidation | Alcohols | Aldehydes/Ketones | |

| Reduction | Carbon Dioxide | Hydrocarbons | |

| Cycloaddition | Alkenes | Cycloadducts |

Photodynamic Therapy

Mechanism of Action

As a photosensitizer, meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is utilized in photodynamic therapy for cancer treatment. Upon activation by light, it generates reactive oxygen species that induce cytotoxic effects on cancer cells. Studies have demonstrated its high singlet oxygen quantum yield, enhancing its efficacy as a therapeutic agent .

Case Study: Cancer Treatment Efficacy

In vitro studies on MCF-7 breast cancer cells indicated that meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exhibits significant cytotoxicity, with an IC50 value indicating effective cell death at low concentrations . This property makes it a promising candidate for further clinical applications in oncology.

Sensing Technologies

Sensor Development

The compound has also been explored for developing sensors capable of detecting various analytes, including gases and heavy metals. Its ability to form stable complexes with target molecules allows for high sensitivity and selectivity in detection applications .

Table 2: Sensing Applications of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)

| Analyte Type | Detection Method | Sensitivity | Reference |

|---|---|---|---|

| Heavy Metals | Electrochemical | High | |

| Gases | Optical | Moderate | |

| Biomolecules | Fluorescence | High |

Material Science

Nanocomposite Formation

Recent advancements have led to the incorporation of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) into nanocomposite materials, such as graphene oxide-based systems. These composites exhibit enhanced properties for drug delivery applications, particularly in chemotherapy, where they demonstrate pH-responsive drug release capabilities .

Mechanism of Action

The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exerts its effects involves the coordination of the copper ion within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

meso-Tetrakis(4-carboxyphenyl)porphyrin-Cu(II) (TCPP-Cu)

- Substituents : 4-Carboxyphenyl groups.

- Molecular Weight : 852.32 g/mol .

- Key Differences :

- The carboxyl groups enable solubility in polar solvents (e.g., DMSO at 4 mg/mL) and facilitate coordination in metal-organic frameworks (MOFs) .

- Applications: Photocatalysis (water oxidation, pollutant degradation) and electrocatalysis (oxygen reduction) due to enhanced electron transfer capabilities .

- Stability: Prone to demetallation in acidic conditions (1% HCl) .

meso-Tetrakis(2,3,4,5,6-pentafluorophenyl)tetrabenzoporphyrin-Cu(II)

- Substituents : Pentafluorophenyl groups.

Cu(II)-Tetrabenzoporphyrin

- Structure : Benzannulated porphyrin core.

- Key Differences: Extended π-conjugation shifts UV-vis absorption bands (e.g., Soret band ~450 nm) compared to non-annulated analogs . Synthesis involves multistep annulation and metallation, yielding 75% isolated product .

Cu(II) meso-Tetra(o-dichlorophenyl)porphine

Metal Center Variations

meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)

- Properties : Higher redox activity for oxidation reactions (e.g., hydrocarbon oxidation) due to Fe(III)’s accessible oxidation states .

- Molecular Weight : 914.7 g/mol .

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

Comparative Data Table

Catalytic and Photophysical Performance

- Electrocatalysis : TCPP-Cu exhibits superior oxygen reduction activity (E₁/2 = 0.78 V vs. RHE) compared to 4-chlorophenyl analogs, attributed to carboxyl groups’ electron-withdrawing effects .

- Photocatalysis : TCPP-Cu achieves 85% degradation of methylene blue under visible light, while 4-chlorophenyl derivatives show lower efficiency due to reduced electron mobility .

- UV-vis Spectra :

Biological Activity

Introduction

meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is a metalloporphyrin compound that has garnered attention due to its unique structural properties and potential biological applications. This compound is characterized by a central copper ion coordinated to a porphyrin ring with four chlorinated phenyl substituents, which significantly influence its chemical behavior and biological interactions.

- Molecular Formula: C₄₄H₂₄Cl₄CuN₄

- Molecular Weight: 814.05 g/mol

- CAS Number: 16828-36-7

The presence of the 4-chlorophenyl groups enhances the solubility and reactivity of the compound, making it suitable for various biological applications, including photodynamic therapy (PDT) and as a potential antimicrobial agent.

Photodynamic Therapy (PDT)

One of the most promising applications of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is in photodynamic therapy. PDT involves the use of light-activated compounds to generate reactive oxygen species (ROS), which can induce cell death in targeted tissues, particularly cancer cells. Research indicates that this compound can effectively generate singlet oxygen upon light activation, making it a candidate for cancer treatment .

Antimicrobial Properties

Studies have shown that meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exhibits antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the disruption of cellular membranes and the generation of ROS, which can damage bacterial DNA and proteins. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Case Studies

- Photodynamic Efficacy Against Cancer Cells

-

Antimicrobial Activity Evaluation

- In another investigation, meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) was tested against various bacterial strains. The results indicated moderate to high antibacterial activity, particularly in photodynamic conditions where light was applied, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) | C₄₄H₂₄Cl₄CuN₄ | Exhibits significant ROS generation upon light activation |

| meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III) | C₄₄H₂₄Cl₅FeN₄ | Different metal center; potential for different reactivity |

| meso-Tetrakis(4-aminophenyl)porphyrin-Zn(II) | C₄₄H₂₄N₄Zn | Known for lower antimicrobial activity under similar conditions |

The biological activity of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) can be attributed to its ability to:

- Generate reactive oxygen species upon light activation.

- Interact with cellular components such as membranes and nucleic acids.

- Induce oxidative stress leading to cell death in both cancerous and microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.